molecular formula C37H41NO7S2 B12741765 (+-)-Benzenesulfonic acid, 4-cyano-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester CAS No. 263842-92-8

(+-)-Benzenesulfonic acid, 4-cyano-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester

Cat. No.: B12741765
CAS No.: 263842-92-8
M. Wt: 675.9 g/mol
InChI Key: GTOVYKNLEKBHRM-UHFFFAOYSA-N
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Description

(±)-Benzenesulfonic acid, 4-cyano-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonic acid core with multiple functional groups, including cyano, hydroxy, and ester groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Benzenesulfonic acid, 4-cyano-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester typically involves multi-step organic reactions. The process may include:

    Formation of the benzenesulfonic acid core: This can be achieved through sulfonation of benzene using sulfuric acid.

    Introduction of the cyano group: This step may involve a nucleophilic substitution reaction using a cyanide source.

    Formation of the pyran ring: This can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the hydroxyphenyl and cyclohexyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Esterification: The final step involves esterification to form the desired ester compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(±)-Benzenesulfonic acid, 4-cyano-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or acids.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (±)-Benzenesulfonic acid, 4-cyano-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester involves interactions with molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid cores but different functional groups.

    Pyran derivatives: Compounds with similar pyran rings but different substituents.

    Ester compounds: Compounds with similar ester functional groups but different core structures.

Uniqueness

(±)-Benzenesulfonic acid, 4-cyano-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester is unique due to its combination of functional groups and complex structure, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

263842-92-8

Molecular Formula

C37H41NO7S2

Molecular Weight

675.9 g/mol

IUPAC Name

[5-tert-butyl-4-[[2-cyclohexyl-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] 4-cyanobenzenesulfonate

InChI

InChI=1S/C37H41NO7S2/c1-24-20-33(30(36(2,3)4)21-32(24)45-47(42,43)29-16-12-26(23-38)13-17-29)46-34-31(40)22-37(44-35(34)41,27-8-6-5-7-9-27)19-18-25-10-14-28(39)15-11-25/h10-17,20-21,27,39-40H,5-9,18-19,22H2,1-4H3

InChI Key

GTOVYKNLEKBHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)C#N)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=C(C=C4)O)C5CCCCC5)O

Origin of Product

United States

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